Methyl 5-amino-3-fluoropyridine-2-carboxylate
Description
Properties
IUPAC Name |
methyl 5-amino-3-fluoropyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O2/c1-12-7(11)6-5(8)2-4(9)3-10-6/h2-3H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTUNSULQZIZQLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=N1)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 5-amino-3-fluoropyridine-2-carboxylate typically involves organic synthesis reactions. One common method includes the reaction of appropriate starting materials under specific conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Methyl 5-amino-3-fluoropyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Condensation Reactions: It can form condensation products with other compounds, leading to the formation of more complex molecules.
Common reagents used in these reactions include acids, bases, and other nucleophilic or electrophilic agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
Methyl 5-amino-3-fluoropyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of Methyl 5-amino-3-fluoropyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares the target compound with structurally related pyridine carboxylates:
Key Observations :
- Substituent Position: The target compound’s 5-amino and 3-fluoro groups contrast with analogs like Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate, where electron-withdrawing groups (Cl, CF₃) dominate. This difference impacts reactivity and solubility .
- Functional Group Diversity: The Eli Lilly compound (Example 1) incorporates a carboxamide group and aryl substituents, enabling hydrogen bonding and targeted bioactivity, unlike the simpler amino-fluoro motif in the target compound .
Physicochemical Properties
Methyl esters generally exhibit lower melting points and higher volatility than their carboxylic acid counterparts.
- Polarity: The amino group increases polarity, enhancing water solubility compared to halogenated analogs like Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate .
- Stability : Fluorine’s inductive effect improves resistance to oxidative degradation, a trait shared with Eli Lilly’s fluorophenyl-containing derivatives .
Biological Activity
Methyl 5-amino-3-fluoropyridine-2-carboxylate is a compound belonging to the fluoropyridine class, which has garnered attention due to its diverse biological activities and potential applications in pharmaceuticals and agrochemicals. This article delves into the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant research findings.
This compound features a pyridine ring with amino and carboxylate substituents, which contribute to its reactivity and biological interactions. The presence of fluorine in the molecule is significant as it influences the compound's stability and reactivity compared to its halogenated analogs.
Target of Action : As a member of the fluoropyridine family, this compound exhibits unique physical and chemical properties that facilitate various biological interactions.
Mode of Action : The compound is known for its reduced basicity and lower reactivity relative to other halogenated derivatives. This characteristic allows it to engage selectively with biological targets, potentially modulating enzymatic activities or receptor functions.
Biochemical Pathways
Research indicates that this compound may interact with several biochemical pathways. For example, it has been investigated for its potential role as an allosteric modulator in neurotransmitter receptors, particularly in enhancing responses at nicotinic acetylcholine receptors (nAChRs) .
Biological Activity
The biological activities associated with this compound include:
- Antimicrobial Properties : Preliminary studies suggest that fluorinated pyridines can exhibit antimicrobial activity, making them candidates for developing new antibiotics.
- Neuropharmacological Effects : The compound has shown promise in modulating cholinergic signaling pathways, which are crucial for cognitive functions. This activity may have implications for treating neurodegenerative diseases .
Case Studies and Experimental Data
- Neuroactive Properties : In vitro studies have demonstrated that this compound enhances the activity of α7 nAChRs when co-administered with agonists like nicotine. This suggests a potential therapeutic application in cognitive enhancement or neuroprotection .
- Synthesis and Characterization : The synthesis of this compound typically involves organic reactions that highlight its utility as an intermediate in drug development. Various synthetic routes have been explored, including nucleophilic aromatic substitution methods that allow for the introduction of fluorine into pyridine derivatives .
Table: Summary of Biological Activities
Q & A
Q. What controls are essential when evaluating the compound’s stability under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
